4-(4-Cyclohexylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine
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Overview
Description
4-(4-Cyclohexylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[5,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The presence of the cyclohexylpiperazinyl and benzyl groups enhances its pharmacological properties, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclohexylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[5,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as aminopyrimidines and hydrazines under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Cyclohexylpiperazinyl Group: This step involves the reaction of the intermediate with cyclohexylpiperazine under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzyl and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, cyclohexylpiperazine, and coupling reagents like EDCI or DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-(4-Cyclohexylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival. This makes it a potential candidate for cancer therapy and other diseases where kinase activity is dysregulated.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activities.
Pyrimido[4,5-d]pyrimidine Derivatives: These analogs have similar biological activities and are used in medicinal chemistry for drug development.
Uniqueness
4-(4-Cyclohexylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine is unique due to the presence of the cyclohexylpiperazinyl and benzyl groups, which enhance its pharmacological properties. These structural features contribute to its specificity and potency as a kinase inhibitor, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-benzyl-4-(4-cyclohexylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6/c1-3-7-18(8-4-1)16-28-22-20(15-25-28)21(23-17-24-22)27-13-11-26(12-14-27)19-9-5-2-6-10-19/h1,3-4,7-8,15,17,19H,2,5-6,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHIJLAGDVKPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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